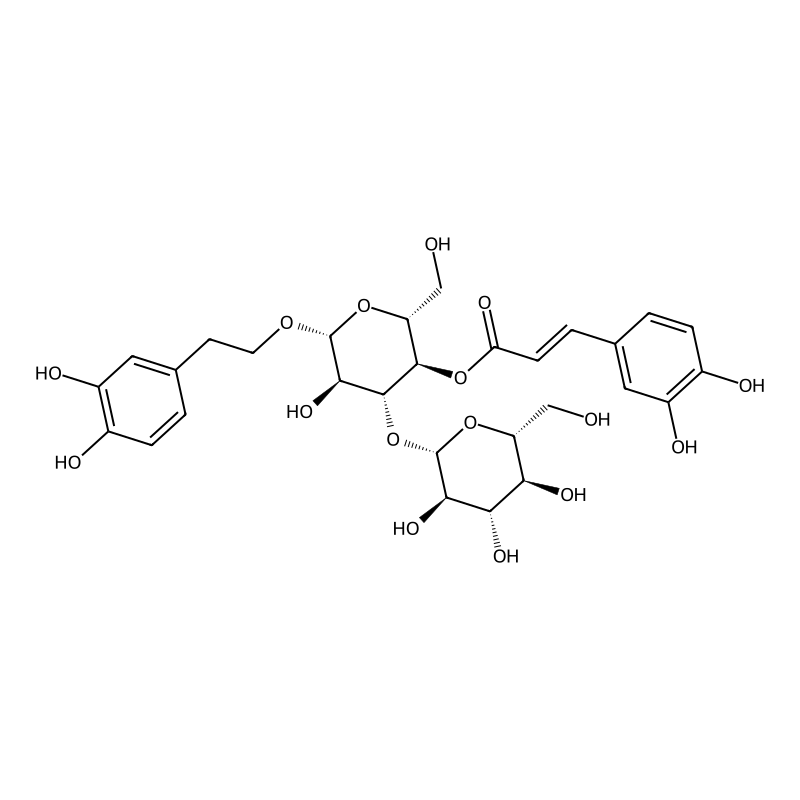

Plantamajoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The Putative Biosynthesis Pathway of Plantamajoside

The diagram below outlines the proposed pathway based on current scientific understanding. The core structure of plantamajoside is derived from two primary building blocks: a phenylethanoid moiety (hydroxytyrosol) and a caffeoyl moiety, which are linked to a glucose unit [1]. The early, crucial step involves the formation of the iridoid scaffold, a precursor shared among many compounds in Plantago species.

Figure 1: Proposed biosynthetic pathway for this compound and its close relative, acteoside. The key branch point is the final glycosylation step, which determines the specific compound formed.

Key Experimental Evidence and Methodologies

Research has uncovered critical parts of this pathway, particularly the early steps involving the iridoid backbone.

Core Iridoid Cyclization Enzyme

A pivotal study identified and characterized PmMOR (Plantago major multisubstrate oxido-reductase), a key enzyme in the PRISE family that catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol [2]. This compound is the foundational iridoid scaffold from which compounds like aucubin (a precursor in the this compound pathway) are derived [3] [2].

Experimental Protocol for Enzyme Characterization [2]:

- 1. Gene Identification & Cloning: The PmMOR gene was identified by mining an P. major EST database using sequences from known iridoid synthases. The gene was codon-optimized, synthesized, and cloned into an expression vector with an N-terminal poly-histidine tag.

- 2. Protein Expression & Purification: The recombinant protein was overexpressed in E. coli and purified to homogeneity using nickel-affinity chromatography (exploiting the His-tag) followed by size-exclusion chromatography.

- 3. Enzymatic Activity Assay: Activity was measured spectrophotometrically by monitoring NADPH consumption at 340 nm. The assay mixture typically included the enzyme, NADPH, and a substrate (8-oxogeranial, citral, or progesterone) in a suitable buffer.

- 4. Product Characterization (NMR): For the 8-oxogeranial substrate, a large-scale reaction was performed using an NADPH regeneration system. The crude product was extracted and analyzed by ¹H Nuclear Magnetic Resonance (NMR) to confirm the formation of the cyclized product, nepetalactol, by comparing its spectrum with known standards.

Quantitative Data on Enzyme Activity

The table below summarizes the kinetic parameters of the PmMOR enzyme with different substrates, demonstrating its promiscuous activity [2].

| Substrate | Reaction Type | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹ M⁻¹) |

|---|---|---|---|---|

| 8-Oxogeranial | Reductive Cyclization | 368 | 0.93 | 2.5 x 10³ |

| Citral | Reduction | 82 | 0.90 | 1.1 x 10⁴ |

| Progesterone | Reduction | 41 | 0.12 | 2.9 x 10³ |

Table 1: Kinetic parameters of the recombinant PmMOR enzyme. Kₘ is the Michaelis constant; kcat is the turnover number. Data sourced from [2].

Research Gaps and Future Directions

While the role of enzymes like PmMOR in forming the iridoid backbone is established, the subsequent steps leading specifically to this compound remain a rich area for investigation.

- Key Unknowns: The specific enzymes responsible for the hydroxylation and dehydrogenation that convert the iridoid scaffold into the phenylethanoid aglycone (hydroxytyrosol part) are not yet identified. Furthermore, the glycosyltransferases that attach the final sugar (glucose for this compound vs. rhamnose for acteoside) have not been characterized [2] [1].

- Suggested Experimental Approaches: To fill these gaps, the following modern techniques are particularly powerful:

- Transcriptomics & Gene Co-expression Analysis: Compare gene expression profiles of Plantago tissues with high and low this compound content to identify candidate genes involved in its biosynthesis.

- Heterologous Expression: Express candidate genes (e.g., putative glycosyltransferases) in model systems like E. coli or yeast to test their function and substrate specificity.

- Stable Isotope Labeling & Metabolite Profiling: Use labeled precursors (e.g., ¹³C-glucose) to trace the flow of carbon through the pathway and identify intermediates.

References

Metabolites Analysis of Plantamajoside via Gut Microbiota Interaction

The following data is synthesized from a 2023 study titled "Metabolites analysis of plantamajoside based on gut microbiota-drug interaction" published in Phytomedicine [1]. This study is central to your query and provides specific quantitative data and methodologies.

Table 1: Identified Metabolites of this compound and Their Quantitative Profile

This table summarizes the metabolites produced when this compound is incubated with gut microbiota, and their measured concentrations.

| Metabolite Name | Status / Final Concentration | Proposed Metabolic Pathway |

|---|---|---|

| This compound (Parent compound) | Rapidly metabolized | Starting compound [1] |

| Calceolarioside A | Identified intermediate | Deglycosylation [1] |

| Dopaol Glucoside | Identified intermediate | Deglycosylation [1] |

| Caffeic Acid | Identified metabolite | Further breakdown [1] |

| Hydroxytyrosol | Final product (Quantified) | Final breakdown product [1] |

| 3-(3-hydroxyphenyl) propionic acid (3-HPP) | Final product (Quantified) | Final breakdown product [1] |

Table 2: Impact of this compound on Gut Microbiota-Derived Metabolites

This table outlines how this compound influences the production of key endogenous metabolites by gut bacteria, based on targeted metabolomics.

| Metabolite Category | Specific Metabolite | Effect of this compound | Potential Biological Significance |

|---|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | Acetic Acid | Inhibited production [1] | Modulates gut environment [1] |

| Tryptophan Metabolism | Kynurenic Acid (KYNA) | Inhibited production [1] | Linked to immune and neuronal signaling [1] |

| Kynurenine (KN) | Inhibited production [1] | Linked to immune and neuronal signaling [1] | |

| Indole Propionic Acid (IPA) | Promoted production [1] | Associated with antitumor activity and gut health [1] | |

| Indole Formaldehyde (IALD) | Promoted production [1] | Microbial-tryptophan metabolite [1] |

Detailed Experimental Protocol: Metabolite Identification

The following methodology is adapted from the 2023 study to serve as a guide for key experiments [1].

1. Sample Preparation:

- Incubation: Anaerobically incubate this compound with a suspension of gut microbiota (e.g., from rat or human fecal samples) in a suitable culture medium.

- Control: Include a control group without the substrate (this compound) to account for background metabolites.

- Termination: Stop the reactions at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) by immersing the samples in an ice bath and subsequently processing them.

2. Metabolite Extraction:

- Add a pre-chilled organic solvent (e.g., methanol or acetonitrile) to the incubation mixture to precipitate proteins.

- Vortex vigorously for a set period (e.g., 3-5 minutes), then centrifuge at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes at 4°C.

- Carefully collect the supernatant and either evaporate it to dryness under a gentle nitrogen stream or perform a direct dilution for analysis.

3. Metabolite Analysis via LC-MS/MS:

- Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., LC/MS(n)-IT-TOF) coupled with an LC system.

- Chromatography: Employ a reverse-phase C18 column. The mobile phase typically consists of water and acetonitrile, both with a modifier like 0.1% formic acid, using a gradient elution program to separate the metabolites.

- Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve broad metabolite coverage. Data-Dependent Acquisition (DDA) can be used to automatically obtain MS/MS fragmentation data for structural elucidation.

4. Data Processing and Metabolite Identification:

- Use the high-resolution mass data to determine the precise molecular formula of potential metabolites.

- Analyze the MS/MS fragmentation patterns and compare them with the parent compound and available reference standards or databases to propose chemical structures.

- For quantitative analysis of specific metabolites (like hydroxytyrosol and 3-HPP), use Multiple Reaction Monitoring (MRM) with optimized transitions for each compound and generate calibration curves using authentic standards.

Visualizing the Metabolic Pathway and Biological Impact

The diagram below illustrates the metabolic fate of this compound and its subsequent effects on gut microbiota metabolism, as revealed by the study.

This diagram maps the stepwise degradation of this compound by gut microbiota into its final metabolites and highlights its modulatory effect on key microbial metabolic pathways.

Key Conclusions and Research Implications

The interaction between this compound and gut microbiota is a critical determinant of its biological activity [1]. The study concludes that:

- Low Bioavailability, Active Metabolites: this compound itself has low bioavailability but is extensively metabolized by gut microbiota into smaller, active phenolic compounds like hydroxytyrosol, caffeic acid, and 3-HPP [1].

- Modulation of Endogenous Pathways: Beyond its own metabolism, this compound influences the gut microbial ecosystem by inhibiting SCFA production and modulating tryptophan metabolism, specifically promoting the production of indole propionic acid (IPA) [1].

- Therapeutic Potential: The observed biological effects are likely not from the parent compound but from these gut microbiota-derived metabolites. The study specifically suggests that hydroxytyrosol, caffeic acid, and IPA may have a potential association with the antitumor activity of this compound [1].

Recommendations for Further Research

To build upon these findings and create a more comprehensive whitepaper, you could focus on the following:

- Validate Mechanisms: Confirm the proposed antitumor mechanisms of the key metabolites (hydroxytyrosol, caffeic acid, IPA) using in vitro and in vivo models.

- Expand Protocol Scope: Develop detailed protocols for assessing the impact of these metabolites on the gut-barrier function, inflammation, and specific signaling pathways like the gut-brain axis.

- Investigate Strain Specificity: Identify which specific bacterial strains or communities are responsible for the biotransformation of this compound and the shifts in SCFA/tryptophan metabolism.

References

Pharmacological Activities and Mechanisms

Plantamajoside exhibits a multifaceted pharmacological profile. The following table details its key bioactivities and the underlying molecular mechanisms as identified in preclinical studies.

| Pharmacological Activity | Postulated Mechanism of Action | Experimental Models (Examples) |

|---|---|---|

| Antioxidative | Scavenges free radicals, reduces oxidative stress, decreases activities of SOD, catalase, and GSH-Px [1] | Acute myocardial infarction models [1] |

| Anti-inflammatory | Inhibits PI3K/AKT and NF-κB signaling pathways; suppresses pro-inflammatory factors (COX-2, iNOS, IL-6, TNF-α) [1] [2] | Osteoarthritis, pulmonary inflammation models [1] |

| Antifibrotic | Binds to RAGE receptor, suppresses RAGE/autophagy/EndoMT pathway; downregulates fibrosis-related factors (α-SMA, TGF-β) [1] | Cardiac fibrosis, liver fibrosis models [1] |

| Antitumor | Induces apoptosis, inhibits cell growth/invasion, reduces mitochondrial membrane potential, inhibits p-p38 MAPK and p-AKT [1] [2] | Lung cancer (95D cell line), cervical cancer, hepatocellular carcinoma [1] [2] |

| Antimicrobial | Disrupts microbial metabolic processes, inhibits formation of aggregates and biofilms [1] | Bacterial, fungal, and viral infection models [1] |

| Neuroprotective | Reduces neuronal death, inhibits microglia polarization, alleviates substantia nigra damage, modulates apoptosis factors (caspase-3, Bcl-2/Bax) [1] [3] | Acute spinal cord injury, Alzheimer's disease, Parkinson's disease models [1] [3] |

| Antidiabetic | Inhibits pancreatic β-cell ferroptosis via xCT/GPX4 pathway; upregulates DNAJC11 to alleviate endoplasmic reticulum stress and apoptosis [1] [4] | Type 2 Diabetic mouse model (HFD+STZ); high glucose & palmitic acid-induced β-cell damage [1] [4] |

Detailed Experimental Insights

Inhibition of Ferroptosis in Diabetes

A 2025 study provides a detailed mechanism for PMS in protecting pancreatic β-cells, a key pathology in Type 2 Diabetes Mellitus (T2DM) [4].

Experimental Protocol:

- In Vivo: A T2DM mouse model was established using a high-fat diet (HFD) for eight weeks followed by a single intraperitoneal injection of streptozotocin (STZ) at 30 mg/kg. PMS was administered via gavage at 25, 50, and 100 mg/kg/d for eight weeks. The ferroptosis inhibitor Ferrostatin-1 (Fer-1) and the GPX4 inhibitor RSL-3 were used as controls [4].

- In Vitro: Pancreatic β-cell damage was induced using high glucose (HG) and palmitic acid (PA) conditions [4].

- Assays: Oral glucose tolerance test (OGTT), HOMA-IR, HbA1c measurement, H&E staining, and analysis of ferroptosis and xCT/GPX4 pathway markers [4].

Key Finding: PMS alleviates pancreatic β-cell damage by inhibiting iron-dependent lipid peroxidation (ferroptosis). This protective effect is achieved by enhancing the xCT/GPX4 signaling axis, a critical cellular defense pathway against ferroptosis [4]. The workflow of this mechanism can be visualized as follows:

Induction of Apoptosis in Cancer Cells

Research on a highly metastatic human lung cancer cell line (95D) illustrates the antitumor mechanisms of PMS [2].

Experimental Protocol:

- 95D cells were treated with varying concentrations of PMS (0, 50, 100, and 200 µg/mL) for 24 hours [2].

- Assays: Cell viability (CCK-8), colony and sphere formation (proliferation and stemness), wound healing and Transwell (migration and invasion), flow cytometry for apoptosis and mitochondrial membrane potential, and Western blotting for protein expression (p-p38 MAPK, p-AKT, caspases, Bcl-2/Bax) [2].

Key Finding: PMS inhibited proliferation, stemness, migration, and invasion, while initiating apoptosis in 95D cells. The mechanism involves the dephosphorylation (deactivation) of p38 MAPK and AKT, as well as inducing mitochondrial dysfunction, which leads to cell death [2].

Modulation of Apoptosis in Neuroprotection

A study on acute spinal cord injury (ASCI) in rats revealed the anti-apoptotic effects of PMS [3].

Experimental Protocol:

- The ASCI rat model was established using Allen's weight-hit method. Rats were treated with PMS at 20, 40, and 80 mg/kg [3].

- Assays: Basso-Beattie-Bresnahan (BBB) locomotor rating scale, H&E staining, TUNEL staining, Western blot, and RT-qPCR for apoptosis-related factors (caspase-3, caspase-9, PARP, Bax, Bcl-2) [3].

Key Finding: PMS treatment improved locomotor function and reduced neuronal apoptosis in a concentration-dependent manner. It achieved this by modulating the expression of key apoptotic regulators, specifically downregulating pro-apoptotic proteins (Bax, cleaved caspase-3, caspase-9) and upregulating the anti-apoptotic protein Bcl-2 [3]. This apoptotic pathway is summarized below:

Metabolism and Bioavailability

A critical aspect of this compound's pharmacology is its interaction with the gut microbiome, which significantly influences its activity and efficacy [5].

- Low Bioavailability: PMS itself has very low bioavailability [5].

- Microbial Metabolism: It is rapidly metabolized by gut microbiota into smaller active phenolic compounds. Identified metabolites include hydroxytyrosol, 3-HPP, caffeic acid, calceolarioside A, and dopaol glucoside [5].

- Modulation of Gut Environment: PMS can also affect the metabolic output of gut bacteria, such as inhibiting the production of acetic acid and kynurenine pathway metabolites, while promoting the production of indole propionic acid (IPA) [5]. These microbial metabolites may contribute significantly to the observed systemic bioactivities of PMS, such as its antitumor effects [5].

Conclusion and Research Prospects

This compound is a versatile natural product with compelling therapeutic potential across multiple disease areas, including diabetes, cancer, fibrotic disorders, and neurological conditions. Its efficacy is attributed to a multi-targeted mechanism involving key signaling pathways like PI3K/AKT, NF-κB, MAPK, and xCT/GPX4 [1] [4] [2].

Future research should prioritize:

- Clinical Translation: Conducting rigorous human clinical trials to validate preclinical findings.

- Metabolite Activity: Further elucidating the pharmacological roles of its gut microbial metabolites.

- Formulation Optimization: Developing novel delivery systems to overcome its inherently low bioavailability.

Given its strong safety profile and multifaceted mechanisms of action, this compound represents a promising candidate for the development of novel nutraceutical or pharmaceutical agents [6].

References

- 1. This compound: A potentially novel botanical agent for ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulates the proliferation, stemness, and ... [pmc.ncbi.nlm.nih.gov]

- 3. The protective mechanism of action of this compound on a rat ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound in inhibiting ferroptosis of ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolites analysis of this compound based on gut ... [sciencedirect.com]

- 6. This compound — A current review [sciencedirect.com]

Plantamajoside Pharmacokinetic Parameters in Rats

This data is from a study where rats were orally administered an extract of Plantago asiatica, the primary natural source of plantamajoside [1] [2].

| Parameter | Value (Mean ± SD) | Description |

|---|---|---|

| Tmax (min) | 16.7 ± 2.8 | Time to reach maximum plasma concentration (indicates rapid absorption) |

| Cmax (ng/mL) | Not explicitly stated in provided results | Maximum plasma concentration |

| Elimination Constant (1/h) | 0.28 ± 0.01 | Rate at which the compound is removed from the body |

| Linear Range (ng/mL) | 0.2 - 200 | The validated range for the analytical assay |

| Correlation Coefficient (r) | > 0.9983 | Indicates excellent linearity for the quantification method |

| Accuracy (% Relative Error) | -4.2 to 8.1 | Measures the closeness of the assay's results to the true value |

| Precision (% RSD) | 2.7 to 10.2 | Measures the assay's reproducibility |

Experimental Protocol Overview

The summarized data above was generated using a rigorous and sensitive LC-MS/MS method. Here is a detailed breakdown of the core experimental protocol for your reference.

- Analytical Method: A sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed for simultaneous determination of this compound and acteoside in rat plasma [1] [2].

- Chromatography: An XDB-C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid in water, which provided sharp peak shapes and inhibited tailing [1].

- Detection: Mass detection was performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity [2].

- Sample Preparation: Rat plasma samples were processed using protein precipitation with methanol, which achieved a high recovery rate for the analytes [1].

- Validation: The method was fully validated, demonstrating excellent linearity over the range of 0.2-200 ng/mL, with precision and accuracy well within accepted limits for bioanalytical methods [2].

The workflow below illustrates the key stages of this pharmacokinetic study.

Pharmacological Significance & Research Context

The pharmacokinetic properties of this compound are directly relevant to its observed pharmacological effects in modern research.

- Therapeutic Potential: Recent studies highlight this compound's potential in managing Type 2 Diabetes (T2DM). It has been shown to protect pancreatic β-cells from a specific type of cell death called ferroptosis by activating the xCT/GPX4 signaling pathway [3] [4]. This mechanism helps reduce damage and improve outcomes in diabetic models [4].

- Broader Bioactivities: Research also indicates that this compound possesses a range of other pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects [3]. These are underpinned by its modulation of various signaling pathways like NF-κB, PI3K/AKT, and MAPK [3].

Current Research Limitations and Future Directions

When interpreting this data, it's crucial to be aware of its context and limitations to guide future studies.

- Preclinical Data: The available detailed pharmacokinetic data is from rat studies only [1] [2]. Human pharmacokinetic data for this compound is not yet available, which is a critical gap that needs to be filled before clinical development.

- Natural Extract vs. Pure Compound: The study was conducted using a Plantago asiatica extract, which contains multiple compounds. The pharmacokinetics of this compound in this multi-component context may differ from those of a pure, isolated compound due to potential interactions [1].

- Need for Further Study: As concluded in the foundational research, further investigations on the pharmacokinetics of this compound and other components in P. asiatica are warranted [1].

References

- 1. Pharmacokinetics of this compound and acteoside from ... [sciencedirect.com]

- 2. Pharmacokinetics of this compound and acteoside from ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A potentially novel botanical agent for ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of this compound in inhibiting ferroptosis of ... [journals.plos.org]

Plantamajoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction to Plantamajoside

This compound is a prominent phenylethanoid glycoside found in various Plantago species, recognized for its multifaceted therapeutic potential and significance in natural product research. This bioactive compound has attracted substantial scientific interest due to its potent antioxidant properties, demonstrating remarkable free radical scavenging capabilities that surpass many common antioxidants [1]. As a caffeoyl phenylethanoid glycoside, this compound's chemical structure incorporates hydroxycinnamic acid and phenylethanoid moieties, contributing to its diverse biological activities and making it a compelling candidate for pharmaceutical development [2] [3]. The compound's presence in Plantago species, particularly Plantago major and Plantago lanceolata, has been extensively characterized through advanced analytical techniques, revealing significant variations in concentration based on plant source, extraction methodology, and environmental factors [2].

Research conducted over the past decade has elucidated this compound's involvement in multiple signaling pathways, including its inhibitory effects on pro-inflammatory mediators and its role in apoptosis induction in cancerous cells [4]. The compound's mechanistic actions extend to antimicrobial applications, where it demonstrates synergistic effects with conventional antibiotics against drug-resistant pathogens [5]. This comprehensive technical review integrates current extraction methodologies, analytical protocols, and pharmacological data to provide researchers with a foundational resource for advancing this compound investigation and therapeutic application development.

Botanical Sources and Distribution

This compound is predominantly found in species belonging to the Plantaginaceae family, with the genus Plantago representing the primary natural reservoir for this valuable phytochemical [2]. The distribution of this compound across various Plantago species exhibits significant quantitative variation, influenced by botanical factors including plant organ localization, developmental stage, and environmental growing conditions [3]. Understanding these distribution patterns is crucial for selecting appropriate source material for research and commercial extraction purposes.

Primary Plant Sources

Plantago major: Commonly known as broadleaf plantain, this species represents one of the richest sources of this compound [2]. The leaves of P. major contain substantial quantities of this compound alongside other phenylethanoid glycosides such as acteoside [6]. Recent phytochemical characterization has confirmed that this compound is one of the most prevalent non-volatile constituents in this species, with concentrations varying based on extraction methodology and plant provenance [2].

Plantago lanceolata: Known as ribwort plantain, this species also contains significant amounts of this compound in its aerial parts [2]. Comparative phytochemical studies have demonstrated that P. lanceolata exhibits a similar phenylethanoid profile to P. major, though with quantitative differences in the relative concentrations of specific compounds [2].

Other Plantago Species: Several additional species within the Plantago genus have been identified as containing this compound, including Plantago asiatica, Plantago media, and Plantago ovata [3]. These species may represent alternative sources for extraction, particularly in regions where they are more readily available or cultivated.

Table 1: this compound Distribution in Plantago Species

| Plant Species | Primary Plant Part | Relative Concentration | Extraction Yield Indicators |

|---|---|---|---|

| Plantago major | Leaves | High | 1.92% polysaccharide yield from hot water extraction [3] |

| Plantago lanceolata | Leaves | Moderate to High | 0.64% polysaccharide yield from hot water extraction [3] |

| Plantago media | Leaves | Moderate | 2.79% polysaccharide yield from hot water extraction [3] |

| Plantago ovata | Leaves | Moderate | 15% polysaccharide yield from hot water extraction [3] |

| Plantago asiatica | Seeds | Low to Moderate | 6.2% polysaccharide yield from boiled water extraction [3] |

Factors Influencing this compound Content

The concentration of this compound in plant materials is influenced by numerous environmental and agricultural factors. Research indicates that cultivation conditions, including soil composition, sunlight exposure, and water availability, significantly impact the production of secondary metabolites in Plantago species [2]. Additionally, harvesting timing represents a critical consideration, as phenylethanoid glycoside concentrations fluctuate throughout the growing season and peak during specific developmental stages [2].

Post-harvest processing methods substantially affect this compound preservation in raw materials. Studies have demonstrated that drying techniques and storage conditions can either preserve or degrade bioactive compounds, with freeze-drying generally superior to air-drying for maintaining phenylethanoid integrity [2]. The plant organ selection also plays a crucial role, with leaves typically containing higher concentrations of this compound compared to stems, roots, or seeds in most Plantago species [3].

Extraction Methodologies

The extraction of this compound from plant materials employs various techniques ranging from conventional methods to advanced green technologies. Extraction efficiency is influenced by multiple parameters including solvent selection, temperature, pressure, and extraction duration [2] [7]. Optimal extraction conditions must balance maximizing yield with preserving compound integrity, as excessive heat or prolonged extraction times may degrade thermolabile constituents [7].

Conventional Extraction Techniques

Solvent extraction represents the most widely utilized approach for this compound isolation. The choice of extraction solvent significantly impacts both yield and purity, with hydroalcoholic mixtures demonstrating particular efficacy [2]. Methanol-water and ethanol-water systems in varying proportions have been successfully employed to extract this compound from Plantago leaves, with the alcoholic component facilitating cell wall penetration and the aqueous component enhancing phenolic compound solubility [2].

Heat-assisted extraction methods, including reflux and Soxhlet extraction, have been utilized to improve extraction efficiency. However, these techniques require careful temperature control to prevent degradation of heat-sensitive compounds [7]. Maceration at ambient temperature with periodic agitation represents a simpler alternative that avoids thermal degradation, though it typically requires extended extraction durations ranging from several hours to days [2].

Table 2: Extraction Method Comparison for this compound Recovery

| Extraction Method | Optimal Conditions | Relative Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hydroalcoholic Extraction | 50-80% ethanol or methanol, 40-60°C, 1-3 hours | High | High efficiency, broad compound spectrum, cost-effective | Solvent residue concerns, requires evaporation |

| Supercritical Fluid Extraction (SFE) | CO₂, 40-80°C, 4000 psi, 15 min static + 45 min dynamic [7] | Moderate to High | Green technology, minimal solvent residue, tunable selectivity | High equipment cost, parameter optimization critical |

| Hot Water Extraction | 80-90°C, 1-2 hours, solid-to-liquid ratio 1:10-1:20 [3] | Moderate | Non-toxic, simple operation, high polysaccharide co-extraction | Lower selectivity, possible thermal degradation |

| Ultrasound-Assisted Extraction | 40-60°C, 30-60 minutes, hydroalcoholic solvent | High | Reduced extraction time, improved yield, moderate temperature | Potential radical formation, equipment scaling challenges |

Advanced Extraction Technologies

Supercritical fluid extraction (SFE) utilizing carbon dioxide has emerged as a promising green technology for this compound isolation. Research on related Plantago species has demonstrated that SFE conducted at 40°C and 4000 psi pressure effectively preserves thermolabile bioactive compounds while providing favorable extraction yields [7]. The temperature parameter in SFE presents a critical consideration, as lower temperatures (40°C) have been associated with enhanced biological activity in extracts compared to those obtained at higher temperatures (80°C), despite moderately increased yield at elevated temperatures [7].

Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) represent additional advanced techniques that improve extraction efficiency through physical mechanisms. UAE employs cavitation forces to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time [2]. MAE utilizes electromagnetic energy to generate internal heating within plant tissues, facilitating rapid transfer of compounds to the solvent [2]. Both methods offer advantages including reduced solvent consumption, shorter processing times, and improved extraction yields compared to conventional techniques.

The following workflow diagram illustrates the decision-making process for selecting appropriate extraction methodologies based on research objectives and available resources:

Extraction Methodology Decision Workflow

Analytical Techniques and Characterization

Advanced analytical techniques are essential for the identification, quantification, and characterization of this compound in Plantago extracts. The complex matrix of plant materials and structural similarities among phenylethanoid glycosides necessitate sophisticated instrumentation to ensure accurate analysis [2]. Current methodologies combine separation science with spectroscopic detection to provide comprehensive phytochemical profiling.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) coupled with various detection systems represents the cornerstone of this compound analysis. Reversed-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases effectively separate this compound from other phenolic compounds [2]. Diode array detection (DAD) provides UV-Vis spectra that aid in preliminary compound identification, with this compound typically exhibiting absorption maxima around 330 nm characteristic of caffeoyl derivatives [2].

Mass spectrometric detection offers superior sensitivity and selectivity for this compound analysis. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative mode provides molecular weight information and fragmentation patterns that confirm compound identity [2]. Tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) enables highly sensitive quantification of this compound in complex biological matrices, with detection limits reaching nanogram levels [2].

Structural Elucidation Methods

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation of isolated this compound. Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments elucidate molecular structure through chemical shift assignments and correlation data [2]. The characteristic signals of this compound include proton resonances from the caffeoyl moiety (δ 6.5-7.5 ppm), sugar anomeric protons (δ 4.5-5.5 ppm), and aliphatic protons from the phenylethanoid aglycone (δ 2.5-4.0 ppm) [2].

Spectrophotometric methods offer rapid quantification of total phenylethanoid content, though with limited specificity. The Folin-Ciocalteu assay estimates total phenolic content, while specific reagents can target ortho-diphenolic groups characteristic of caffeoyl derivatives [1]. These methods provide useful screening tools but lack the specificity of chromatographic techniques for individual compound quantification.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities with significant therapeutic implications. Mechanistic studies have begun elucidating the molecular pathways through which this compound exerts its effects, providing scientific validation for traditional uses of Plantago species and revealing potential novel applications [6] [4]. The compound's multifunctional nature stems from its distinctive chemical structure, which enables interactions with multiple biological targets.

Antioxidant and Anti-inflammatory Activities

This compound demonstrates potent free radical scavenging capability through donation of hydrogen atoms from its phenolic hydroxyl groups [1]. The compound's antioxidant activity exceeds that of many common antioxidants, with significant correlation observed between phenolic content and radical scavenging capacity in Plantago extracts [1]. This direct antioxidant effect is complemented by indirect mechanisms including metal ion chelation and modulation of endogenous antioxidant enzyme systems [6].

The anti-inflammatory activity of this compound involves multifactorial mechanisms, including inhibition of pro-inflammatory cytokine production and eicosanoid pathway modulation [6]. Research has demonstrated that this compound suppresses the expression of inflammatory mediators such as TNF-α, IL-6, and iNOS in activated macrophages [6]. The compound also interferes with nuclear factor-kappa B (NF-κB) signaling, a master regulator of inflammation, thereby reducing the transcription of genes encoding inflammatory proteins [4].

Antimicrobial and Anticancer Effects

This compound contributes to the broad-spectrum antimicrobial activity observed in Plantago extracts. Studies have demonstrated synergistic interactions between this compound-containing extracts and conventional antibiotics against drug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenemase-producing Klebsiella pneumoniae [5]. The antimicrobial mechanism appears to involve membrane disruption and inhibition of virulence factor production rather than direct bactericidal activity at lower concentrations [5].

In cancer models, this compound exhibits dose-dependent antiproliferative effects against various human cancer cell lines, particularly gastrointestinal cancers such as colorectal (Caco-2) and gastric (AGS) carcinoma [4]. The compound induces apoptosis through caspase 3/7 activation and increases intracellular ROS accumulation in cancer cells while sparing normal fibroblast cells [4]. Molecular docking analyses indicate that this compound and related compounds bind with high affinity to epithelial cell adhesion molecule (EpCAM), which is overexpressed in many epithelial cancers [4].

The following diagram illustrates the multifaceted mechanisms through which this compound exerts its pharmacological effects:

This compound Pharmacological Mechanisms

Drug Development Potential

The transition of this compound from a botanical constituent to a potential therapeutic agent requires systematic evaluation of its drug-like properties and formulation considerations. Current research provides preliminary evidence supporting its development potential, though significant investigation remains necessary to address existing knowledge gaps and technical challenges [6] [4]. The compound's multifunctional bioactivity profile positions it as a promising candidate for several therapeutic areas.

Bioavailability and Pharmacokinetics

Limited studies have addressed the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Existing research on related phenylethanoid glycosides suggests moderate oral bioavailability influenced by factors including intestinal metabolism, hydrolysis by gut microbiota, and phase II conjugation reactions [2]. The compound's hydrophilic nature may limit passive diffusion across biological membranes, potentially necessitating specialized formulation approaches to enhance oral absorption [4].

Pharmacokinetic investigations of this compound in rodent models have demonstrated rapid absorption and elimination patterns typical of phenolic glycosides [2]. The compound undergoes extensive biotransformation including deglycosylation, methylation, sulfation, and glucuronidation, yielding metabolites with potentially altered bioactivity compared to the parent compound [2]. Further pharmacokinetic studies are required to establish concentration-response relationships and appropriate dosing regimens for therapeutic applications.

Preclinical Evidence and Formulation Strategies

In vitro and in vivo studies provide encouraging evidence for this compound's therapeutic potential. Anti-inflammatory effects have been demonstrated in rodent models of acute and chronic inflammation, with mechanisms linked to inhibition of eicosanoid production and cytokine suppression [6]. The compound's anticancer activity shows specificity for transformed cells, with significantly reduced toxicity toward normal cell lines [4]. Antimicrobial studies reveal synergistic interactions with conventional antibiotics, suggesting potential combination therapy approaches for resistant infections [5].

Advanced formulation strategies may enhance this compound's therapeutic application by addressing limitations in solubility, stability, and bioavailability. Potential approaches include nanoparticulate systems such as lipid nanoparticles, polymeric nanoparticles, and nanoemulsions that can improve gastrointestinal absorption and tissue targeting [4]. Prodrug strategies targeting the glycosidic moiety may enhance metabolic stability, while combination formulations with permeability enhancers could improve oral bioavailability [2].

Conclusion and Future Perspectives

This compound represents a promising bioactive compound with diverse therapeutic applications supported by growing scientific evidence. Current research has established robust extraction methodologies, analytical protocols, and preliminary mechanistic understanding of its biological effects [6] [2] [4]. However, several challenges must be addressed to fully realize its potential in pharmaceutical development.

The standardization of plant material through controlled cultivation practices and genetic selection represents a critical prerequisite for consistent extract quality and compound yield [2]. Development of synthetic biology approaches such as heterologous expression or plant cell culture systems could provide alternative production platforms independent of agricultural constraints [2]. Further mechanistic studies are needed to elucidate structure-activity relationships and molecular targets, particularly through isolation of specific pharmacological effects from the compound's multifaceted bioactivity profile [6] [4].

References

- 1. Current Research in Health Sciences » Submission » Antioxidant... [dergipark.org.tr]

- 2. Plantago major and Plantago lanceolata Exhibit ... [mdpi.com]

- 3. Review of structure and bioactivity of the Plantago ... [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of Plantago major extract on colorectal ... [pubmed.ncbi.nlm.nih.gov]

- 5. leaf Plantago against bacteria and fungi of medical... major extract [revistas.usp.br]

- 6. Pharmacological effects and bio-active compounds of Plantago major [pharmacypractice.org]

- 7. Therapeutic Potential of Plantago ovata Bioactive Extracts ... [pmc.ncbi.nlm.nih.gov]

Analytical Methods for Plantamajoside: HPLC Protocols and Applications

References

- 1. 98% ( this compound ) | Sigma-Aldrich HPLC [sigmaaldrich.com]

- 2. | CAS... | Manufacturer BioCrick this compound [biocrick.com]

- 3. This compound — A current review [sciencedirect.com]

- 4. This compound | Mechanism | Concentration [selleckchem.com]

- 5. Pharmacokinetics of this compound and acteoside from ... [sciencedirect.com]

- 6. [Qualitative and quantitative analysis of this compound in Plantaginis...] [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolites analysis of this compound based on gut ... [sciencedirect.com]

- 8. HPLC quantitative analysis of plantaginin in Shazenso ... [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS Quantification of Plantamajoside: Application Notes & Protocols

Plantamajoside (PMS) is a primary bioactive phenylpropanoid glycoside found in Plantago asiatica L., demonstrating a range of pharmacological properties including anti-inflammatory, antioxidant, and antitumor activities [1] [2]. However, its in vivo efficacy is influenced by low oral bioavailability and extensive metabolism by the gut microbiota [3] [4]. This document provides a detailed LC-MS/MS protocol for the sensitive and reliable quantification of this compound in biological matrices, supporting pharmacokinetic and drug metabolism studies.

Detailed LC-MS/MS Protocol for this compound in Rat Plasma

This validated method is suitable for pharmacokinetic profiling after administration of either pure this compound or Plantago asiatica extracts [5] [1] [6].

Instrumentation and Conditions

The table below summarizes the core parameters for the UHPLC-MS/MS system.

| Parameter | Specification |

|---|---|

| Chromatography | |

| System | UHPLC (e.g., Acquity UPLC H-Class) |

| Column | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent [6] |

| Column Temp. | 40 °C [6] |

| Mobile Phase | Methanol : Water (80:20, v/v) [6] |

| Flow Rate | 0.25 mL/min [6] |

| Injection Volume | 2 µL [6] |

| Mass Spectrometry | |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI) |

| Mode | Multiple Reaction Monitoring (MRM) |

| Polarity | Negative [7] or Positive [5] |

| This compound Q1/Q3 (m/z) | To be optimized for specific instrument |

Sample Preparation (Plasma)

- Thaw and Centrifuge: Thaw frozen rat plasma samples on ice and centrifuge at 10,000 × g for 5 minutes.

- Protein Precipitation: Transfer 100 µL of plasma into a clean microcentrifuge tube. Add 300 µL of internal standard (IS) solution in acetonitrile (e.g., Genistein at 50 ng/mL) [1].

- Vortex and Centrifuge: Vortex vigorously for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C.

- Collection and Injection: Transfer the clear supernatant to a fresh vial for LC-MS/MS analysis [1].

Method Validation Summary

The described method has been comprehensively validated [5] [1] [6].

| Validation Parameter | Result for this compound |

|---|---|

| Linear Range | 0.1 - 100 ng/mL [6] |

| Correlation Coefficient (r²) | > 0.998 [5] [1] |

| Accuracy (% Relative Error) | -4.2% to 8.1% [5] |

| Precision (% RSD) | 2.7% to 10.2% [5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL [6] |

Key Experimental Findings and Applications

Pharmacokinetic Profile

The table below summarizes the primary pharmacokinetic parameters of this compound after oral administration of Plantago asiatica extract to rats.

| Pharmacokinetic Parameter | Value (Mean ± SD) |

|---|---|

| ( T_{max} ) (Time to max concentration) | 16.7 ± 2.8 min [5] |

| ( C_{max} ) (Max concentration) | Data from standard curve |

| ( t_{1/2} ) (Elimination half-life) | Derived from ( k_e ), ~2.5 hours [5] |

| ( k_e ) (Elimination rate constant) | 0.28 ± 0.01 1/h [5] |

Critical Note: The pharmacokinetics of this compound differ significantly when administered as a pure compound versus as part of a plant extract, even at the same dosage. This underscores the importance of matrix effects and potential interactions with other constituents in the extract [6].

Interaction with Gut Microbiota

This compound has low systemic bioavailability but is rapidly and extensively metabolized by the gut microbiota [3] [4]. The following diagram illustrates this metabolic pathway and its biological implications.

Key Insights from Gut Microbiota Interaction:

- Metabolic Fate: this compound is sequentially degraded by gut bacteria into smaller, active phenolics like hydroxytyrosol, 3-HPP, and caffeic acid [3] [4].

- Modulation of Microbiota: Beyond being metabolized, this compound influences the microbial ecosystem by inhibiting the production of certain metabolites (e.g., kynurenic acid (KYNA), kynurenine (KN)) and promoting others (e.g., indole propionic acid (IPA)) [3] [4].

- Implication for Efficacy: The antitumor and other systemic activities of this compound are likely mediated by these microbial metabolites (hydroxytyrosol, caffeic acid) and host-microbiome co-metabolites (IPA), rather than the parent compound itself [3] [4].

Protocol for In Vitro Metabolite Analysis using Gut Microbiota

To study the interaction depicted above, the following in vitro protocol can be employed [3] [4].

Experimental Workflow

The entire process from incubation to data analysis is outlined below.

Detailed Steps

- Incubation:

- Prepare an anaerobic suspension of gut microbiota (e.g., from rat or human fecal samples) in a suitable culture medium.

- Add this compound to the suspension and incubate at 37°C under anaerobic conditions for a specified period (e.g., 0-48 hours). Use a control without this compound as a blank [3] [4].

- Metabolite Extraction:

- Terminate the reaction by centrifuging the suspension at high speed (e.g., 10,000 × g) for 10 minutes.

- Collect the supernatant for analysis [3].

- Analysis:

- For this compound Metabolites: Use LC-MS/MS with conditions similar to Section 1.1, ideally coupled with high-resolution mass spectrometry (e.g., LC/MSn-IT-TOF) for structural identification [3] [4].

- For Short-Chain Fatty Acids (SCFAs): Analyze the supernatant using Gas Chromatography (GC) to quantify changes in acetate, propionate, etc. [3] [4].

Critical Considerations for Researchers

- Stability: this compound is prone to hydrolysis. In long-term cell culture assays (e.g., colony formation), the culture medium containing PMS should be refreshed every 24 hours to maintain consistent concentration and activity [8].

- Matrix Effects: The pharmacokinetic behavior of this compound is complex and depends on the administration matrix. Researchers should carefully consider whether to use the pure compound or a standardized plant extract based on their study objectives [6].

- Attribution of Bioactivity: Given its extensive gut microbiota metabolism, many in vivo effects attributed to this compound are likely caused by its microbial metabolites. This must be considered when interpreting bioactivity data from in vitro models [3] [4].

References

- Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2014;89:251-6. [5]

- Metabolites analysis of this compound based on gut microbiota-drug interaction. Phytomedicine. 2023;116:154841. [3] [4]

- Pharmacokinetics of this compound and acteoside from Plantago asiatica in rats by liquid chromatography–mass spectrometry. J Chromatogr B. 2013. [1]

- This compound modulates the proliferation, stemness, and apoptosis in lung cancer 95D cells. Transl Cancer Res. 2020;9(6):3828-3841. [8]

- UHPLC-MS/MS determination and pharmacokinetic study of this compound in rat plasma after oral administration of single this compound and Plantago asiatica extract. Biomed Chromatogr. 2017;31(5). [6]

- This compound: A potentially novel botanical agent for diabetes mellitus and its complications. World J Diabetes. 2025;16(5):104311. [2]

- Simultaneous Determination of Fourteen Marker Compounds in the Traditional Herbal Prescription, Geumgwesingihwan, Using UPLC–MS/MS. Molecules. 2022;27(12):3890. [7]

References

- 1. Pharmacokinetics of this compound and acteoside from ... [sciencedirect.com]

- 2. This compound: A potentially novel botanical agent for ... [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites analysis of this compound based on gut ... [sciencedirect.com]

- 4. Metabolites analysis of this compound based on gut ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound and acteoside from ... [pubmed.ncbi.nlm.nih.gov]

- 6. UHPLC-MS/MS determination and pharmacokinetic study ... [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Fourteen Marker ... [mdpi.com]

- 8. This compound modulates the proliferation, stemness, and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Plantamajoside: Extraction, Analysis and Pharmacological Assessment

Introduction and Chemical Properties

Plantamajoside (PMS), also known as purpureaside A or plantamoside, is a significant bioactive phenylethanoid glycoside first identified in Plantago species in 1980. This natural compound has attracted substantial research interest due to its diverse pharmacological properties and potential therapeutic applications. Chemically, this compound is designated as 3,4-dihydroxy-β-phenethyl-O-β-d-glucopyranosyl-(1→3)-4-O-caffeoyl-β-d-glucopyranoside (C₂₉H₃₆O₁₆) and serves as an important chemotaxonomical biomarker for Plantago species alongside other caffeic acid derivatives. The compound's chemical structure consists of a dihydroxyphenethyl moiety connected to a caffeoyl group through glucose units, which is crucial for its biological activity. Research indicates that the 3,4-dihydroxyphenyl moiety of caffeic acid glycosides is necessary, though not sufficient alone, for expressing bioactivity, with the specific sugar linkages and additional structural features contributing to the diverse pharmacological effects observed in experimental models [1] [2].

This compound is widely distributed in the Plantaginaceae family, particularly in the Plantago genus which comprises approximately 275 species, with this compound detected in at least 20 of these species. Beyond Plantago species, this compound has also been identified in certain Digitalis species (D. purpurea and D. lanata), and in members of the Scrophulariaceae and Oleaceae families. The concentration of this compound varies significantly between plant parts, with the highest concentrations typically found in root tissues. In Plantago lanceolata, roots contain 30-100 mg/g dry weight, while leaves contain approximately 10 mg/g dry weight. Interestingly, in vitro cultures including biotransformed roots of P. lanceolata with Agrobacterium rhizogenes (30-80 mg/g DW) and callus derived from roots (28.4 mg/g DW) also demonstrate substantial this compound production, suggesting potential alternative sources for standardized extraction [1] [2].

Extraction Protocols

Plant Material Selection and Preparation

The selection of appropriate plant material is crucial for optimizing this compound yield. Research demonstrates significant variation in this compound content between different plant parts and species:

- Root tissues generally provide the highest yield, particularly from Plantago lanceolata (30-100 mg/g DW)

- Leaf tissues contain lower concentrations (approximately 10 mg/g DW in P. lanceolata)

- Geographical factors influence concentration, with proximity to the sea affecting content in populations from Denmark and the Netherlands

- Drying methods significantly impact stability, with freeze-drying preserving the highest content (14.46 mg/g DW) compared to higher temperature drying [1] [2]

For optimal results, plant material should be freeze-dried and stored in airtight containers protected from light to prevent degradation. Prior to extraction, materials should be ground to a consistent particle size (20-40 mesh) to ensure uniform extraction efficiency.

Solvent Extraction and Fractionation

The following protocol is adapted from established methods for phenylethanoid glycoside extraction:

Initial Extraction:

- Coarsely powder dried plant material (recommended: Plantago asiatica or P. lanceolata aerial parts or roots)

- Immerse in 100% methanol (10 mL/g plant material) in a reflux condenser

- Heat at 70°C for 3 hours with constant agitation

- Filter through Whatman No. 1 filter paper while warm

- Repeat extraction twice with fresh methanol

- Combine filtrates and concentrate using rotary evaporation at 40°C

- Lyophilize to obtain dried crude extract [3]

Liquid-Liquid Fractionation:

- Suspend dried crude extract in ultrapure water (1:10 w/v)

- Partition sequentially with n-hexane (3× equal volumes), chloroform (3×), ethyl acetate (3×), and n-butanol (3×)

- The n-butanol fraction contains the highest concentration of this compound

- Concentrate butanol fraction by rotary evaporation and lyophilize [3]

Purification:

- Dissolve butanol-soluble fraction in minimal methanol (approximately 10% w/v)

- Apply to silica gel 60 column (63-200 μm)

- Elute with gradient of methanol in ethyl acetate (0-30% methanol)

- Monitor fractions by TLC or HPLC

- Combine this compound-rich fractions (typically eluting at EtOAc:MeOH 90:10 v/v)

- Further purify by Sephadex LH-20 column chromatography eluting with methanol

- Final purification using reversed-phase C18 column with methanol-water gradient [3]

Table 1: this compound Content in Different Plantago Species and Tissues

| Species | Plant Part | This compound Content (mg/g DW) | Extraction Solvent |

|---|---|---|---|

| P. lanceolata | Roots | 30-100 | 80% methanol |

| P. lanceolata | Leaves | ~10 | 80% methanol |

| P. lanceolata | Hairy roots | 30-80 | 80% methanol |

| P. lanceolata | Callus | 28.4 | 80% methanol |

| P. major | Freeze-dried leaves | 14.46 | 80% methanol |

Analytical Methods

Chromatographic Analysis and Method Validation

High-performance liquid chromatography (HPLC) and UHPLC represent the primary methods for this compound quantification and validation. The following validated method provides optimal separation for this compound analysis:

- Column: Reversed-phase C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase:

- Solvent A: 0.1% formic acid in water

- Solvent B: 0.1% formic acid in acetonitrile

- Gradient Program:

- 0-5 min: 10-15% B

- 5-15 min: 15-20% B

- 15-25 min: 20-25% B

- 25-30 min: 25-30% B

- 30-35 min: 30-10% B (re-equilibration)

- Flow Rate: 1.0 mL/min

- Detection: UV at 330 nm

- Injection Volume: 10 μL

- Column Temperature: 30°C [1] [4]

For enhanced resolution and faster analysis, the following UHPLC method has been developed and validated:

- Column: CORTECS C-18 (100 × 2.1 mm, 1.6 μm)

- Mobile Phase:

- Solvent A: 0.1% phosphoric acid in water

- Solvent B: methanol

- Gradient Program:

- 0-1 min: 5% B

- 1-6 min: 5-95% B

- 6-7 min: 95% B

- 7-7.5 min: 95-5% B

- 7.5-10 min: 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min

- Detection: DAD at 330 nm

- Injection Volume: 2 μL

- Column Temperature: 40°C [4]

Method validation parameters should include specificity, linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 95-105%), and sensitivity (LOD and LOQ). The UHPLC method demonstrates significantly reduced analysis time (10 minutes versus 35 minutes for conventional HPLC) while maintaining resolution, enabling high-throughput analysis of multiple samples [4].

Advanced Detection Techniques

For comprehensive identification and confirmation, mass spectrometric detection provides superior specificity:

- Interface: Electrospray ionization (ESI) in negative mode

- Detection: Multiple reaction monitoring (MRM)

- Optimal Transitions: m/z 639→477 and 639→315 for this compound

- Source Temperature: 150°C

- Desolvation Temperature: 350°C

- Capillary Voltage: 3.0 kV

- Cone Voltage: 40 V [1]

Capillary electrophoresis (CE) has also been successfully applied for this compound determination, offering an alternative separation mechanism with high efficiency and minimal solvent consumption [1].

Table 2: Analytical Techniques for this compound Quantification

| Technique | Detection Limit | Analysis Time | Key Applications |

|---|---|---|---|

| HPLC-UV | ~0.2-4 ng | 30-40 min | Routine quantification, quality control |

| UHPLC-UV | ~0.1 ng | 8-12 min | High-throughput analysis, method transfer |

| LC-ESI-MS/MS | ~0.01 ng | 15-20 min | Structural confirmation, complex matrices |

| CE-UV | ~0.5 ng | 20-25 min | Alternative method, polarity-based separation |

Bioactivity Assessment Protocols

In Vitro Anti-inflammatory Activity Assessment

This compound demonstrates significant anti-inflammatory effects through modulation of key inflammatory pathways. The following protocol evaluates its mechanism in LPS-induced inflammation models:

- Cell Culture: Maintain RAW264.7 macrophages in DMEM with 10% FBS at 37°C in 5% CO₂

- Treatment:

- Pre-treat cells with this compound (10-100 μM) or vehicle control for 2 hours

- Stimulate with LPS (100 ng/mL) for 6-24 hours depending on endpoint measurement

- Include control groups (untreated, LPS-only, and positive control such as dexamethasone)

- Inflammatory Mediator Measurement:

- Collect culture supernatants for cytokine analysis (TNF-α, IL-6, IL-1β)

- Quantify cytokines using ELISA kits according to manufacturer protocols

- Measure NO production using Griess reagent

- Mechanistic Evaluation:

Research demonstrates that this compound (10-50 μM) significantly inhibits LPS-induced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and NO synthesis in a dose-dependent manner. Mechanistic studies reveal that this compound suppresses IκBα phosphorylation and degradation, preventing NF-κB p65 nuclear translocation. Additionally, it attenuates phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages, indicating multi-pathway anti-inflammatory activity [5] [3].

Anticancer Activity Evaluation

This compound exhibits dose-dependent antiproliferative effects against various cancer cell lines. The following protocol details assessment in hepatocellular carcinoma (HCC) models:

Cell Viability Assay (MTT):

- Seed Huh7 cells in 96-well plates (1×10⁴ cells/well)

- After 24 hours, treat with this compound (25-100 μg/mL) or sorafenib (positive control)

- Incubate for 24-48 hours

- Add MTT reagent (0.5 mg/mL) and incubate 4 hours

- Dissolve formazan crystals in DMSO

- Measure absorbance at 490 nm [6]

Migration and Invasion Assays:

- Wound Healing: Create scratch in confluent cell monolayer, treat with this compound, measure wound closure at 0, 12, 24, and 48 hours

- Transwell Invasion: Seed cells in serum-free medium in Matrigel-coated upper chamber, place complete medium in lower chamber, treat with this compound, incubate 24-48 hours, stain migrated cells with crystal violet, count in five random fields [6]

Apoptosis and Cell Cycle Analysis:

- Treat cells with this compound for 48 hours

- For apoptosis: stain with Annexin V-FITC and propidium iodide, analyze by flow cytometry

- For cell cycle: fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, analyze DNA content by flow cytometry [6]

Mechanistic Studies:

- Extract protein and RNA from treated cells

- Analyze PPARγ, NF-κB, and Cox-2 expression by Western blot and RT-qPCR

- Use specific pathway inhibitors (T0070907 for PPARγ) to confirm mechanism [6]

Experimental results demonstrate that this compound (100 μg/mL) significantly inhibits HCC cell proliferation, migration, and invasion while promoting apoptosis. It induces G0/G1 cell cycle arrest and modulates key signaling pathways by upregulating PPARγ and suppressing NF-κB and Cox-2 expression [6].

Pharmacological Applications and Experimental Results

Diabetes and Complications Management

This compound demonstrates significant potential in managing diabetes and its complications through multiple mechanisms:

Pancreatic β-Cell Protection:

- In vitro: Pre-treatment with this compound (25-100 μM) protects β-cells against high glucose and palmitic acid-induced damage

- Mechanism: Inhibits ferroptosis via activation of xCT/GPX4 pathway, reduces lipid peroxidation, preserves glutathione levels

- Comparison: Effects comparable to ferroptosis inhibitor ferrostatin-1 (Fer-1) [7]

Diabetic Peripheral Neuropathy:

- In vivo: Administer this compound (25-100 mg/kg/d) to STZ-induced diabetic mice for 8 weeks

- Results: Improves mechanical pain threshold, thermal pain reaction time, and nerve conduction velocity

- Mechanism: Activates NGF/TrkA pathway, reduces Schwann cell apoptosis, enhances nerve regeneration [8]

Advanced Glycation End-Product (AGE) Effects:

- In vitro: Pre-treatment with this compound (10 μM) suppresses AGE-induced endothelial dysfunction in HUVECs

- Mechanism: Reduces ROS production, inhibits MAPK/NF-κB activation, decreases adhesion molecule expression (VCAM-1, ICAM-1)

- Functional outcome: Attenuates monocyte adhesion to endothelium [3]

Antimicrobial and Other Therapeutic Applications

Antibacterial Activity:

- This compound-enriched extracts from P. major and P. lanceolata demonstrate activity against Borrelia burgdorferi

- Effective against both stationary-phase cultures and biofilm forms

- Most effective extracts reduce bacterial viability to 15% and inhibit biofilm formation by 30% [9]

Acute Lung Injury Protection:

- In vivo: Pre-treatment with this compound (10-40 mg/kg) attenuates LPS-induced lung injury in mice

- Effects: Reduces pulmonary edema, inflammatory cell infiltration, and pro-inflammatory cytokine production

- Mechanism: Suppresses TLR4/NF-κB and MAPK signaling pathways [5]

Table 3: Documentated Biological Activities of this compound and Underlying Mechanisms

| Pharmacological Activity | Experimental Model | Effective Concentration/Dose | Key Mechanisms |

|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW264.7 cells | 10-100 μM | Inhibits NF-κB and MAPK pathways; reduces TNF-α, IL-6, IL-1β |

| Anticancer | Hepatocellular carcinoma (Huh7) | 25-100 μg/mL | Upregulates PPARγ; downregulates NF-κB, Cox-2; induces G0/G1 arrest |

| Antidiabetic | T2DM mouse model | 25-100 mg/kg/d | Activates xCT/GPX4 pathway; inhibits β-cell ferroptosis |

| Neuroprotective | DPN mouse model | 25-100 mg/kg/d | Activates NGF/TrkA pathway; inhibits apoptosis |

| Antimicrobial | Borrelia burgdorferi | Varies by extract | Inhibits bacterial growth and biofilm formation |

| Endothelial Protection | AGE-induced HUVEC dysfunction | 10 μM | Suppresses MAPK/NF-κB; reduces ROS and adhesion molecules |

Visualization of Key Mechanisms and Workflows

This compound Extraction and Analysis Workflow

Anti-inflammatory Mechanism of this compound

Antidiabetic Mechanism of this compound

Conclusion

This compound represents a promising multifaceted bioactive compound with demonstrated efficacy across various disease models. This comprehensive protocol collection provides researchers with standardized methods for extracting, analyzing, and evaluating the compound's pharmacological activities. The structural specificity of this compound, particularly its 3,4-dihydroxyphenyl moiety and specific sugar linkages, underlies its diverse biological effects. Current evidence supports its potential development as a therapeutic agent for inflammatory conditions, cancer, diabetes and its complications, and certain infectious diseases. Further research should focus on clinical translation, including detailed pharmacokinetic studies, formulation optimization, and rigorous safety assessment in humans to fully realize its therapeutic potential.

References

- 1. This compound — A current review [sciencedirect.com]

- 2. (PDF) this compound — A current review [academia.edu]

- 3. from Plantago asiatica modulates human umbilical... This compound [bmccomplementmedtherapies.biomedcentral.com]

- 4. RP-UHPLC method development and validation for the ... [sciencedirect.com]

- 5. This compound ameliorates lipopolysaccharide-induced ... [sciencedirect.com]

- 6. The herbal agent this compound, exerts a potential inhibitory ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of this compound in inhibiting ferroptosis of ... [journals.plos.org]

- 8. This compound Promotes NGF/TrkA Pathway to Inhibit ... [pmc.ncbi.nlm.nih.gov]

- 9. Plantago major and Plantago lanceolata Exhibit ... [mdpi.com]

Plantamajoside in vivo dosing protocol

Pharmacokinetic and Dosing Data

The table below summarizes key quantitative data from in vivo studies, which can inform preliminary dosing strategies.

| Subject/Model | Substance Administered | Dosage Information | Key Pharmacokinetic Parameters | Source Compound |

|---|---|---|---|---|

| Rat [1] | Purified Plantamajoside & Acteoside | Oral administration of P. asiatica extract (standardized to active compounds) | This compound: C~max~ = 135.4 ng/mL, T~max~ = 13.3 min, AUC = 187.1 μg·h/L [2]. | Plantago asiatica extract |

| Beagle Dog [2] | Acteoside (structurally similar) | Single oral administration (10, 20, 40 mg/kg) | Absolute bioavailability ~4%; C~max~: 0.42, 0.72, 1.44 μg/mL, respectively [2]. | Purified Acteoside |

| Rat (Ulcerative Colitis) [3] | P. major Leaf Extract | 700 mg/kg (most effective dose) | Significant reduction in inflammatory markers (IL-1β, IL-6, TNF-α, PGE2) and oxidative stress (MDA) [3]. | Plantago major leaf extract |

| Rat (Anti-inflammatory) [4] | P. major Dichloromethane Fraction (IHF) | 560 mg/kg | 55.51% inhibition of paw edema in carrageenan-induced model [4]. | Plantago major extract fraction |

Experimental Protocols for Efficacy Models

Here are detailed methodologies for key in vivo experiments that demonstrated the efficacy of Plantago major extracts, which contain this compound.

Protocol 1: Acetic Acid-Induced Ulcerative Colitis in Rats [3]

This model is used to evaluate the anti-inflammatory effects in the colon.

- Animal Model: Adult male Wistar rats.

- Induction of Colitis: Under light anesthesia, a catheter is inserted 8 cm into the colon via the anus. 2 mL of 4% acetic acid is instilled into the colon for 30 seconds, followed by irrigation with 2 mL of normal saline.

- Treatment: The test substance (P. major leaf extract or purified compound) is administered intrarectally for 5 consecutive days, starting immediately after colitis induction.

- Control Groups: Include a negative control (normal, no colitis), a positive control (colitis-induced, no treatment), and a standard drug control (e.g., mesalamazine).

- Tissue Collection & Analysis: On day 5, animals are sacrificed, and colon tissue is collected for:

- Macroscopic Scoring: Visual assessment of damage (ulcer size, inflammation, thickness).

- Histopathological Examination: H&E staining to assess microscopic tissue damage and inflammation.

- Biochemical Analysis: Measurement of myeloperoxidase (MPO) activity, malondialdehyde (MDA), and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in homogenized colon tissue.

Protocol 2: Carrageenan-Induced Paw Edema in Rats [4]

This model is a standard for assessing anti-inflammatory activity.

- Animal Model: Male Wistar rats.

- Pre-treatment: Animals are orally administered with the test substance (P. major extract/fraction or vehicle) 30 minutes before induction of inflammation.

- Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw.

- Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., every 30 minutes) for 6 hours post-injection.

- Data Analysis: The percentage inhibition of edema is calculated for the treatment groups compared to the control group.

Proposed Signaling Pathways

The therapeutic effects of this compound and related compounds are linked to several key signaling pathways.

Diagram 1: Proposed signaling pathways modulated by this compound, based on mechanistic studies of acteoside and Plantago major extracts [2] [3] [5].

Key Considerations for Protocol Development

When designing your experiments, please consider the following critical points:

- Bioavailability Challenge: Acteoside, a compound very similar to this compound, shows very low oral bioavailability (0.12% in rats, ~4% in dogs) [2]. This is a major consideration for dosing route and formulation.

- Extract vs. Pure Compound: The cited efficacy models use crude extracts. The effective dose of purified this compound required to achieve a similar effect is unknown and must be determined empirically.

- Formulation Strategies: To overcome low bioavailability, you may need to investigate advanced formulation strategies such as nanoemulsions [6], phospholipid complexes [2], or other delivery systems.

- Dosing Frequency: The current data is based on single-dose or short-term (days) administration. The optimal dosing frequency for chronic conditions is not yet defined.

I hope this structured information provides a solid starting point for your work. The field would greatly benefit from studies that establish a definitive dosing protocol for purified this compound.

> Note to Researchers: The data presented here primarily relies on studies using Plantago major extracts. The pharmacokinetics and effective dosage of isolated, pure this compound require further dedicated investigation.

Reference List

- The Pharmacokinetic Property and Pharmacological Activity of Acteoside. PMC. 2022.

- In vivo Anti-inflammatory Activities of Plantago major Extract and Its Fractions. PMC. 2022.

- In Vitro, In Vivo, and Clinical Trial Approaches to Study Burn Wound Healing. PMC. 2025. (Note: This source was not cited in the body of the text as it was a review of methodological approaches and did not provide specific data used in the tables or protocols).

- Pharmacokinetics of this compound and Acteoside from Plantago asiatica in Rats by LC-MS. ScienceDirect. 2013.

- Evaluation of Anti-inflammatory Effects of Leaf and Seed Extracts of Plantago major on Acetic Acid-Induced Ulcerative Colitis in Rats. Journal of Ethnopharmacology. 2022.

- The Healing Effect of Nano Emulsified Plantago major L. Extract on Oral Ulcers. PMC. 2024.

- Water and Ethanol Extracts of Plantago major Leaves Show Anti-inflammatory Activity on Oral Epithelial Cells. PMC. 2018.

- Plantago major and Plantago lanceolata Exhibit Antioxidant and Borrelia burgdorferi Inhibiting Activities. IJMS. 2024. (Note: This source was not cited in the body of the text as it focused on antimicrobial activity and phytochemical characterization rather than in vivo dosing).

- The Effects of Plantago major on the Activation of Neutrophil Respiratory Burst. PMC. 2013.

- Antimicrobial and Other Biomedical Properties of Extracts from Plantago major. Pharmaceuticals. 2023. (Note: This source was not cited in the body of the text as it is a review article that did not provide the primary, quantitative data required for the tables and protocols).

References

- 1. Pharmacokinetics of this compound and acteoside from ... [sciencedirect.com]

- 2. The pharmacokinetic property and pharmacological activity of ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-inflammatory effects of leaf and seed ... [sciencedirect.com]

- 4. In vivo anti-inflammatory activities of Plantago major extract ... [pmc.ncbi.nlm.nih.gov]

- 5. Water and ethanol extracts of Plantago major leaves show ... [pmc.ncbi.nlm.nih.gov]

- 6. The healing effect of nano emulsified Plantago major L ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Plantamajoside in Pancreatic β-Cell Protection Assays

Introduction to Plantamajoside and Its Research Context

This compound (PMS), a biologically active phenylpropanoid glycoside with the chemical formula C₂₉H₃₆O₁₆, has emerged as a promising therapeutic candidate for protecting pancreatic β-cells against damage associated with Type 2 Diabetes Mellitus (T2DM). This compound is primarily isolated from various Plantago species, including Plantago asiatica L. and Plantago major, which have been utilized in traditional medicine systems for centuries [1] [2]. PMS exhibits notable anti-inflammatory, antioxidant, and anti-apoptotic properties that contribute to its cytoprotective effects [1]. Recent scientific investigations have revealed that PMS demonstrates significant potential in mitigating pancreatic β-cell damage through the inhibition of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation [1].

The progressive decline in pancreatic β-cell function represents a fundamental pathophysiology in T2DM, contributing to impaired insulin secretion and dysregulated glucose homeostasis [1] [3]. Within the diabetic milieu, chronic hyperglycemia and elevated free fatty acids promote oxidative stress, disrupt iron metabolism, and accelerate lipid peroxidation, ultimately triggering ferroptotic cell death in pancreatic β-cells [1]. The cysteine/glutamate transporter (xCT)/glutathione peroxidase 4 (GPX4) pathway serves as a crucial regulatory axis against ferroptosis, maintaining redox balance in β-cells [1]. The experimental data summarized in these application notes demonstrate that PMS effectively modulates this pathway, offering a compelling mechanistic approach to preserving β-cell mass and function in diabetic conditions.

Materials and Experimental Methodology

This compound Sources and Preparation

This compound used in experimental settings can be obtained through extraction from Plantago species or commercially sourced as a purified compound. Research indicates that wild-grown Plantago specimens demonstrate significantly higher concentrations of PMS compared to cultivated varieties, suggesting that sourcing considerations may impact experimental outcomes [4]. For in vitro applications, PMS is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are subsequently diluted in cell culture media to achieve the desired working concentrations, with final DMSO concentrations not exceeding 0.1% to maintain cell viability. For in vivo administration, PMS is commonly prepared in aqueous vehicles suitable for oral gavage, with studies utilizing doses ranging from 25-100 mg/kg/day in murine models [1].

In Vivo Mouse Model Development and Dosing Protocol

Table 1: In vivo experimental groups and treatment protocol for assessing this compound efficacy in T2DM mice

| Experimental Group | Induction Protocol | Treatment Administration | Duration | Key Assessments |

|---|---|---|---|---|

| Control (CON) | Normal diet | Vehicle only | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |

| T2DM model | HFD + STZ (30 mg/kg) | Vehicle only | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |

| Positive Control (PC) | HFD + STZ | Metformin (250 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |

| PMS Low-dose (PMSL) | HFD + STZ | PMS (25 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |

| PMS Medium-dose (PMSM) | HFD + STZ | PMS (50 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |

| PMS High-dose (PMSH) | HFD + STZ | PMS (100 mg/kg/d) | 8 weeks | Body weight, FBG, OGTT, HOMA-IR |